Pomalidomide 4'-alkylC3-azide
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H16N6O4 |
|---|---|
Molecular Weight |
356.34 g/mol |
IUPAC Name |
4-(3-azidopropylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H16N6O4/c17-21-19-8-2-7-18-10-4-1-3-9-13(10)16(26)22(15(9)25)11-5-6-12(23)20-14(11)24/h1,3-4,11,18H,2,5-8H2,(H,20,23,24) |
InChI Key |
XYBSIBZAOLUERZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCN=[N+]=[N-] |
Origin of Product |
United States |
Contextualizing Pomalidomide Derivatives in Proteolysis Targeting Chimeras Protacs
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to bring a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase. frontiersin.orgnih.gov This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for destruction by the cell's proteasome. nih.govnih.gov This process effectively eliminates the target protein from the cell. frontiersin.org
A PROTAC molecule consists of three main components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govnih.gov The choice of E3 ligase ligand is crucial for the PROTAC's function. Among the hundreds of E3 ligases in human cells, only a few have been successfully harnessed for PROTAC technology, with Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most widely used. nih.govfrontiersin.org
Pomalidomide (B1683931), along with its parent compound thalidomide (B1683933) and its analogue lenalidomide, belongs to a class of compounds known as immunomodulatory imide drugs (IMiDs). nih.govnih.gov A landmark discovery revealed that these molecules exert their therapeutic effects by binding directly to Cereblon (CRBN), a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex. frontiersin.orgnih.gov This binding event alters the substrate specificity of CRBN, inducing the degradation of specific "neosubstrates." nih.gov
This inherent ability to recruit CRBN makes pomalidomide and its derivatives highly effective E3 ligase ligands for PROTAC design. nih.govnih.gov By incorporating a pomalidomide moiety, researchers can create PROTACs that specifically leverage the CRL4-CRBN machinery to degrade a wide array of proteins implicated in diseases ranging from cancer to neurodegenerative disorders. frontiersin.org The glutarimide (B196013) ring of pomalidomide is deeply buried within the CRBN protein, while the phthalimide (B116566) ring is more accessible for chemical modification, providing an attachment point for a linker without disrupting the crucial E3 ligase binding. nih.gov
Overview of Functionalized E3 Ligase Ligands for Chemical Biology Studies
Synthetic Routes to Pomalidomide-Based Cereblon Ligands
Pomalidomide and its analogues are widely used as ligands for the E3 ligase cereblon (CRBN) in the design of PROTACs. rsc.orgresearchgate.net Several synthetic routes are available to access pomalidomide derivatives, each with its own advantages and challenges. researchgate.netnih.gov
One common approach involves the nucleophilic aromatic substitution (SNAr) reaction of 4-fluorothalidomide with an appropriate amine. researchgate.netnih.gov This method is often preferred due to its relative ease and operational simplicity compared to other strategies. nih.gov However, optimizing reaction conditions, such as solvent and temperature, is crucial to achieve high yields and minimize the formation of byproducts. rsc.org For instance, using dimethyl sulfoxide (B87167) (DMSO) as a solvent has been shown to improve yields compared to dimethylformamide (DMF), which can lead to the formation of undesired transformylated byproducts. nih.gov
A general synthetic scheme for preparing pomalidomide-based CRBN ligands is the condensation of a substituted phthalic acid derivative with 3-aminopiperidine-2,6-dione (B110489) hydrochloride. google.com
Alkyl Linker Incorporation and Functionalization
The linker component of a PROTAC plays a critical role in its efficacy by connecting the E3 ligase ligand to the target protein-binding ligand and orienting them for productive ternary complex formation. researchgate.netnih.gov The length and composition of the alkyl linker can significantly impact the degradation potency of the resulting PROTAC. nih.govnih.gov
Design and Synthesis of C3 Alkyl Linkers
The C3 alkyl linker in this compound provides a specific spacing between the pomalidomide core and the terminal azide group. This three-carbon chain is a common choice in PROTAC design. nih.gov The synthesis of this linker typically involves the use of a bifunctional reagent containing a three-carbon backbone. For example, 3-azidopropylamine can be used to introduce the C3 linker and the azide functionality simultaneously. nih.gov
The choice of an alkyl chain, as opposed to a more functionalized linker like a polyethylene (B3416737) glycol (PEG) chain, can influence the physicochemical properties of the final PROTAC. nih.gov While PEG linkers can improve solubility, alkyl linkers may be preferred in certain contexts to avoid potential inhibition of PROTAC activity. nih.gov
Introduction of the Terminal Azide Moiety
The terminal azide group (N₃) is a versatile functional handle for bioconjugation. tocris.com It allows for the attachment of the pomalidomide-linker construct to a target protein ligand containing a complementary reactive group, most commonly an alkyne, through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. nih.govnih.gov This reaction is highly efficient and specific, making it a valuable tool for the rapid assembly of PROTAC libraries. nih.gov
The azide can be introduced at the end of the linker synthesis. For instance, a linker with a terminal halide or sulfonate ester can be reacted with sodium azide to install the azide group. Alternatively, a starting material already containing the azide, such as 3-azidopropylamine, can be used. nih.gov
General Methodologies for Constructing Pomalidomide-Derived Ligand-Linker Conjugates
The construction of pomalidomide-derived ligand-linker conjugates like this compound is a key step in the synthesis of PROTACs. rsc.org A reliable and efficient methodology for this process is essential for the development of new protein degraders. rsc.orgnih.gov
A common and effective method is the SNAr reaction between 4-fluorothalidomide and an amine-terminated linker, such as 3-azidopropylamine, in the presence of a base like diisopropylethylamine (DIPEA). nih.gov Optimization of reaction conditions, including the choice of solvent (e.g., DMSO) and temperature, is critical for maximizing the yield of the desired conjugate. rsc.orgnih.gov
Table 1: Reaction Conditions for the Synthesis of Pomalidomide Derivatives
| Reactants | Solvent | Base | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 4-fluorothalidomide, propargylamine | DMF | DIPEA | Not specified | 25% | nih.gov |
| 4-fluorothalidomide, various primary amines | DMSO | DIPEA | 50 °C | Moderate to good | rsc.org |
Once the pomalidomide-linker-azide conjugate is synthesized, it can be readily coupled with a target protein ligand containing a terminal alkyne via a CuAAC reaction to generate the final PROTAC. nih.gov This modular approach allows for the rapid synthesis of a library of PROTACs with different linkers and target-binding moieties for structure-activity relationship (SAR) studies. nih.govnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name | |
|---|---|
| 3-aminopiperidine-2,6-dione hydrochloride | |
| 3-azidopropylamine | |
| 4-fluorothalidomide | |
| Diisopropylethylamine (DIPEA) | |
| Dimethylformamide (DMF) | |
| Dimethyl sulfoxide (DMSO) | |
| Pomalidomide | |
| This compound | |
| Propargylamine | |
| Sodium azide |
Applications in Protac Development and Targeted Protein Degradation Tpd
Pomalidomide (B1683931) 4'-alkylC3-azide as a Building Block for PROTAC Synthesis
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The development of effective PROTACs often requires the synthesis and testing of numerous variations to optimize linker length and composition for productive ternary complex formation. nih.gov
Pomalidomide 4'-alkylC3-azide is a functionalized building block designed to streamline this process. It consists of the pomalidomide moiety, which serves as the E3 ligase-recruiting ligand, pre-attached to a three-carbon alkyl linker (alkylC3) that terminates in an azide (B81097) group. bio-techne.com This "ready-to-conjugate" design significantly simplifies the synthesis of new PROTACs. rsc.org Researchers can focus on developing or obtaining a ligand for their specific protein of interest and then readily connect it to the pomalidomide-linker construct.
The terminal azide group on this compound is specifically incorporated to take advantage of "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.comnih.gov This reaction is highly efficient and specific, allowing for the rapid and reliable conjugation of the pomalidomide-linker unit with a target protein ligand that has been correspondingly modified with an alkyne group. medchemexpress.comnih.gov
The use of click chemistry offers several advantages in PROTAC synthesis:
High Yields and Purity: The reactions are typically high-yielding and produce minimal byproducts, simplifying the purification process. nih.gov
Mild Reaction Conditions: The conjugation can be performed under mild conditions that are compatible with complex molecular structures. nih.gov
Modularity: It provides a modular approach, enabling the straightforward connection of various alkyne-tagged POI ligands to the azide-functionalized pomalidomide core. nih.gov
This chemical strategy has been successfully employed to create PROTACs targeting a range of proteins. For instance, researchers have used this click chemistry approach to link pomalidomide-based azides with alkyne-modified dasatinib, a tyrosine kinase inhibitor, to generate potent PROTACs for degrading the BCR-ABL fusion protein. nih.gov
The efficiency and modularity of using this compound and click chemistry are particularly valuable for creating PROTAC libraries. nih.govmedchemexpress.com Developing a successful PROTAC often involves extensive optimization of the linker and attachment points. nih.govjove.com By preparing a series of pomalidomide-azide linkers of varying lengths (e.g., alkylC2, alkylC4, alkylC6) and a set of alkyne-tagged POI ligands, researchers can rapidly generate a matrix of PROTAC candidates. tocris.combio-techne.comfishersci.no
This library approach allows for systematic screening to identify the PROTAC with the optimal architecture for inducing efficient degradation of a specific target. nih.govbiorxiv.org For example, a library of PROTACs was constructed by linking pomalidomide-based azides to alkynyl-tagged derivatives of the CDK9 inhibitor wogonin, which allowed for the identification of PROTACs that selectively downregulated CDK9. nih.gov This rapid synthesis and screening capability accelerates the discovery of effective protein degraders for therapeutic and research applications. rsc.orgnih.gov
Role in Modulating E3 Ubiquitin Ligase Activity
The pomalidomide portion of the molecule is not merely a handle but an active component that hijacks the function of the Cereblon (CRBN) E3 ubiquitin ligase. nih.gov CRBN is a substrate receptor within the CUL4-DDB1-CRBN-RBX1 (CRL4^CRBN^) E3 ubiquitin ligase complex. youtube.comyoutube.com
Pomalidomide, an immunomodulatory drug (IMiD), binds directly to Cereblon. nih.govyoutube.com The glutarimide (B196013) ring of pomalidomide fits into a specific binding pocket on CRBN, while the phthalimide (B116566) ring remains more exposed, providing an attachment point for the linker without disrupting the crucial CRBN interaction. nih.gov This binding event is the foundational step for the PROTAC's mechanism of action. youtube.com By engaging CRBN, the pomalidomide moiety effectively recruits the entire CRL4^CRBN^ E3 ligase complex. The amino group on the pomalidomide molecule can facilitate interactions that are crucial for the recruitment and subsequent degradation of certain native substrates of CRBN, like the transcription factors IKZF1 and IKZF3. nih.govyoutube.com
The ultimate function of a pomalidomide-based PROTAC is to induce the formation of a stable ternary complex, consisting of the CRL4^CRBN^ E3 ligase, the PROTAC molecule itself, and the target protein of interest. nih.govdundee.ac.uk The PROTAC acts as a molecular bridge, bringing the E3 ligase into close proximity with the target protein. biorxiv.org
The formation of this ternary complex is the rate-limiting step for target degradation. nih.govbiorxiv.org The characteristics of the linker connecting the pomalidomide and the POI ligand are critical in allowing the two proteins to come together in a productive orientation. nih.gov Once the ternary complex is formed, the E3 ligase ubiquitinates the target protein, marking it for destruction by the 26S proteasome. researchgate.net The ability of this compound to be readily incorporated into various PROTAC structures allows researchers to systematically explore the chemical space needed to achieve stable and effective ternary complexes for a multitude of target proteins. biorxiv.orgresearchgate.net
Molecular Mechanisms of Pomalidomide Derived Protacs
Cereblon-Dependent Protein Ubiquitination.nih.gov
The core function of pomalidomide-derived PROTACs is to induce the ubiquitination of specific target proteins, marking them for destruction by the proteasome. frontiersin.org This is achieved by bringing the target protein into close proximity with the CRL4(CRBN) E3 ubiquitin ligase complex. nih.gov
Pomalidomide (B1683931), the key component of the PROTAC that interacts with the E3 ligase, acts as a "molecular glue." It binds to Cereblon (CRBN), a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4). oup.com This binding event alters the substrate specificity of CRBN, enabling it to recognize and bind to proteins it would not normally interact with, known as neo-substrates. nih.gov The PROTAC molecule, by simultaneously binding to both the target protein and CRBN, effectively recruits the target protein to the CRL4(CRBN) complex. researchgate.net
The formation of this ternary complex, consisting of the PROTAC, the target protein, and the CRL4(CRBN) ligase, is a critical initiating step. The efficiency of ternary complex formation can be influenced by the specific nature of the linker, such as the alkylC3 chain in Pomalidomide 4'-alkylC3-azide, which connects the pomalidomide moiety to the target-binding ligand. ashpublications.org
Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from an E2-conjugating enzyme to the recruited target protein. nih.gov This process is repeated to form a polyubiquitin (B1169507) chain on the target protein, which serves as a degradation signal. frontiersin.org These polyubiquitinated proteins are then recognized and degraded by the 26S proteasome, a large protein complex that acts as the cell's primary machinery for non-lysosomal protein degradation. frontiersin.orgnih.gov The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Specificity and Selectivity in PROTAC-Mediated Protein Degradation.nih.gov
A key advantage of PROTAC technology is its potential for high specificity and selectivity in targeting proteins for degradation. This is largely determined by the target-binding ligand incorporated into the PROTAC structure. However, the pomalidomide component itself can influence the degradation profile.
Pomalidomide and its derivatives are well-known for their ability to induce the degradation of specific zinc-finger transcription factors, notably Ikaros (IKZF1) and Aiolos (IKZF3). nih.govtandfonline.com This degradation is a direct consequence of pomalidomide's ability to recruit these proteins as neo-substrates to the CRL4(CRBN) complex. researchgate.netrsc.org Therefore, PROTACs utilizing a pomalidomide-based CRBN ligand may inherently possess the ability to degrade Ikaros and Aiolos, in addition to the primary target protein they are designed to eliminate. nih.gov The rate and extent of Ikaros and Aiolos degradation have been shown to correlate with the anti-proliferative activity of pomalidomide in certain cancer cells. nih.gov
| Degraded Protein | Function | Role in Disease (e.g., Multiple Myeloma) |
| Ikaros (IKZF1) | Lymphoid transcription factor | Essential for myeloma cell survival. jove.com |
| Aiolos (IKZF3) | Lymphoid transcription factor | Essential for myeloma cell survival. jove.com |
The degradation of target proteins by pomalidomide-derived PROTACs has significant downstream consequences for cellular function and signaling pathways. The selective removal of a key protein can disrupt entire pathways that are critical for disease progression.
For instance, the degradation of Ikaros and Aiolos in multiple myeloma cells leads to the subsequent downregulation of the transcription factor c-Myc and interferon regulatory factor 4 (IRF4). nih.gov Both c-Myc and IRF4 are critical for the survival and proliferation of myeloma cells. By eliminating Ikaros and Aiolos, pomalidomide-based PROTACs can effectively shut down this oncogenic signaling cascade, leading to growth inhibition and apoptosis of the cancer cells. nih.gov The ability to simultaneously degrade a primary target and these transcription factors could offer a multi-pronged therapeutic strategy.
| Downstream Effect | Cellular Pathway | Consequence in Multiple Myeloma |
| c-Myc Downregulation | Cell cycle progression, Proliferation | Inhibition of tumor cell growth. nih.gov |
| IRF4 Downregulation | B-cell development, Oncogenesis | Induction of apoptosis in myeloma cells. nih.gov |
Structure Activity Relationship Sar Studies in Pomalidomide Protacs
Impact of Linker Length and Composition on Ternary Complex Formation
The formation of a stable and productive ternary complex is the rate-limiting step for the activity of many PROTACs. nih.gov The linker dictates the spatial arrangement and relative orientation of the POI and the E3 ligase, with subtle changes often having profound effects on degradation efficiency. nih.gov An optimal linker facilitates favorable protein-protein interactions within the ternary complex, a phenomenon known as cooperativity, which enhances the stability of the complex. nih.gov Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in negative cooperativity and reduced degradation. nih.gov
The chemical makeup of the linker, whether it's a simple alkyl chain or a more hydrophilic polyethylene (B3416737) glycol (PEG) chain, also has a significant impact. nih.gov The linker's properties affect not only the geometry of the ternary complex but also the physicochemical characteristics of the entire PROTAC molecule, such as solubility and cell permeability. precisepeg.com
Alkyl chains are common, synthetically tractable linkers used in PROTAC design. precisepeg.com Varying the length of the alkyl chain is a primary strategy for optimizing degradation efficiency. nih.gov A linker such as the alkylC3 chain in Pomalidomide (B1683931) 4'-alkylC3-azide represents one data point in a systematic exploration of linker length. To identify the optimal distance between the target protein and the E3 ligase, researchers typically synthesize a series of PROTACs with varying alkyl chain lengths (e.g., C2, C3, C4, C5, C6). nih.gov
There is no universally optimal linker length; the ideal length is specific to each POI-E3 ligase pair. nih.gov For example, in the development of Bruton's tyrosine kinase (BTK)-targeting PROTACs, the linker length was systematically varied to find the most effective degrader. nih.gov Similarly, in a study developing Aurora kinase A (AURKA) degraders, exploring different linker lengths was a key part of the SAR to identify the most potent compound. researchgate.net An inadequate linker may be too short to allow the two proteins to bind simultaneously, while an overly long linker might be too flexible, leading to an entropically unfavorable state and a less stable ternary complex. The process is largely empirical, requiring the synthesis and testing of multiple linker variants to determine the optimal length for maximal degradation. sci-hub.senih.gov
| Linker Type | General Impact on Ternary Complex and Degradation | Key Considerations |
|---|---|---|
| Short Alkyl Linkers (e.g., AlkylC2, AlkylC3) | May create a more rigid and conformationally constrained ternary complex. Can be optimal if the binding pockets are close, but may cause steric hindrance if they are not. | Risk of steric clash between the target protein and E3 ligase. |
| Medium Alkyl Linkers (e.g., AlkylC4, AlkylC5) | Often provide a good balance of flexibility and pre-organization, frequently leading to potent degradation. This range is a common starting point for optimization. | Flexibility increases with length, potentially requiring more energy to adopt the correct bioactive conformation. |
| Long Alkyl Linkers (e.g., AlkylC6+) | Provide greater flexibility and can span longer distances between binding sites. However, excessive length can lead to reduced efficacy due to high conformational flexibility (entropic penalty). | Increased hydrophobicity may negatively impact solubility and cell permeability. |
Polyethylene glycol (PEG) linkers are frequently used as an alternative to simple alkyl chains. nih.gov The incorporation of ether oxygens into the linker backbone imparts distinct properties. A primary advantage of PEG linkers is their increased hydrophilicity, which can improve the solubility and cell permeability of the often large and greasy PROTAC molecules. precisepeg.comjenkemusa.com
The impact of PEG linkers on ternary complex formation is complex. The oxygen atoms can act as hydrogen bond acceptors, potentially forming new, stabilizing interactions with amino acid residues on the surface of the POI or E3 ligase. nih.govnih.gov For instance, in the well-characterized BRD4 degrader MZ1, an ether oxygen in the PEG linker forms a critical hydrogen bond that contributes to the stability of the ternary complex. nih.gov However, this is not always the case. In some systems, the replacement of a simple alkyl chain with a PEG linker of equivalent length has been shown to reduce or abolish degradation activity, suggesting that the specific conformational preferences or interactions of the PEG chain were not productive for ternary complex formation. nih.gov Therefore, like alkyl linkers, PEG linkers must be empirically tested to find the optimal length and composition for a given system. jenkemusa.com
| Property | Alkyl Linkers (e.g., AlkylC3) | PEGylated Linkers (e.g., PEG3) |
|---|---|---|
| Composition | Consist of -CH2- units. | Consist of -(CH2-CH2-O)- units. |
| Solubility | Generally hydrophobic, can decrease aqueous solubility of the PROTAC. precisepeg.com | Hydrophilic, can improve aqueous solubility and cell permeability. precisepeg.comjenkemusa.com |
| Flexibility | Flexible, but can be conformationally less complex than PEG. | Highly flexible, which can be beneficial or detrimental depending on the system. nih.gov |
| Interactions | Primarily engage in hydrophobic and van der Waals interactions. nih.gov | Oxygen atoms can act as hydrogen bond acceptors, potentially forming specific interactions with proteins. nih.govnih.gov |
| Metabolic Stability | Generally possess good metabolic stability. precisepeg.com | Can be more susceptible to in vivo metabolism compared to alkyl linkers. precisepeg.com |
Optimization of Ligand-Linker Design for Degradation Efficiency
Optimizing degradation efficiency involves more than just the linker's length and composition; the point of attachment of the linker to the E3 ligase ligand is also a critical variable. For pomalidomide, the linker can be attached at different positions on the phthalimide (B116566) ring, most commonly at the C4 or C5 position. nih.govnih.gov SAR studies have repeatedly shown that the choice of this "exit vector" can dramatically alter the degradation potency of the resulting PROTAC. nih.gov
For example, a study on BTK-targeting PROTACs found that a C5-substituted pomalidomide derivative resulted in significantly higher degradation activity compared to its C4-substituted counterpart, even when connected via the same linker. nih.gov This difference is attributed to the distinct orientation the E3 ligase adopts in the ternary complex, which can either facilitate or hinder the subsequent ubiquitination of the target protein. Altering the connection point from C4 to C5 changes the trajectory of the linker, which in turn reorients the recruited E3 ligase relative to the target, impacting the accessibility of lysine (B10760008) residues on the target's surface for ubiquitination. nih.govfrontiersin.org This highlights that the pomalidomide ligand and the linker must be co-optimized to achieve maximal degradation. nih.gov
| Target | PROTAC | Pomalidomide Linker Position | Degradation Activity (DC50) | Reference Finding |
|---|---|---|---|---|
| BTK | MT-541 | C4-substituted | 90.1 nM | The C5-substituted derivative (MT-809) showed significantly higher degradation activity than the C4-substituted version (MT-541), despite having the same linker. nih.gov |
| BTK | MT-809 | C5-substituted | 11.6 nM | |
| TRKA | CG428 | - | IC50 = 2.9 nM | Changing the linker connection position on pomalidomide resulted in compound CPD-143 with increased activity (lower IC50). nih.govfrontiersin.org |
| TRKA | CPD-143 | Altered Position | IC50 = 0.9 nM |
Design Principles for Optimal Target Engagement and Degradation
The collective findings from SAR studies on pomalidomide-based PROTACs have led to the establishment of several key design principles for achieving efficient targeted protein degradation.
Empirical Linker Optimization is Essential : There is no "one-size-fits-all" linker. The optimal linker length and composition (alkyl vs. PEG) must be determined empirically for each new target protein. nih.gov A systematic scan of linker lengths (e.g., C2 to C6 or PEG2 to PEG6) is a common and necessary step in the optimization process.
The Linker is an Active Modulator : The linker is not merely a spacer but an active component that influences the stability and conformation of the ternary complex. explorationpub.com Its structure can introduce productive interactions (e.g., hydrogen bonds from PEG linkers) or unproductive steric hindrance. nih.govnih.gov
Co-optimization of Linker and Ligand Attachment Point : The exit vector on the pomalidomide ligand (e.g., C4 vs. C5 position) is as important as the linker itself. nih.gov The combination of the attachment point and the linker's trajectory dictates the geometry of the ternary complex and, ultimately, the efficiency of ubiquitination. nih.govnih.gov
Balance Flexibility and Rigidity : The linker must be flexible enough to allow the formation of the ternary complex but rigid enough to avoid a significant entropic penalty upon binding. Introducing some rigid elements, such as phenyl or cycloalkane rings, into otherwise flexible linkers is a strategy used to improve properties. nih.govprecisepeg.com
Ternary Complex Formation is Necessary but Not Sufficient : While the formation of a stable ternary complex is a prerequisite for degradation, it does not guarantee it. nih.gov The resulting orientation of the complex must also be productive, meaning it must position the E3 ligase correctly to transfer ubiquitin to accessible lysine residues on the target protein's surface.
By systematically applying these principles and conducting thorough SAR studies, researchers can rationally design and optimize pomalidomide-based PROTACs like those derived from Pomalidomide 4'-alkylC3-azide to create potent and selective agents for targeted protein degradation.
Compound and Terminology Table
| Name/Term | Description |
| ACBI1 | A PROTAC designed to degrade SMARCA2 and SMARCA4. |
| AlkylC2 Linker | A chemical linker consisting of a two-carbon alkyl chain. |
| AlkylC3 Linker | A chemical linker consisting of a three-carbon alkyl chain. |
| AlkylC4 Linker | A chemical linker consisting of a four-carbon alkyl chain. |
| AlkylC5 Linker | A chemical linker consisting of a five-carbon alkyl chain. |
| AlkylC6 Linker | A chemical linker consisting of a six-carbon alkyl chain. |
| AURKA | Aurora kinase A, a protein target for cancer therapy. |
| BRD4 | Bromodomain-containing protein 4, a protein target. |
| BTK | Bruton's tyrosine kinase, a protein target in lymphoma. |
| Cereblon (CRBN) | An E3 ubiquitin ligase substrate receptor, the target of pomalidomide. |
| CG428 | A PROTAC targeting the protein TRKA. |
| CPD-143 | An optimized PROTAC targeting the protein TRKA. |
| DC50 | The concentration of a PROTAC that results in 50% degradation of the target protein. |
| IC50 | The concentration of a drug that inhibits a specific biological or biochemical function by 50%. |
| MT-541 | A PROTAC targeting BTK, with a C4-substituted pomalidomide. |
| MT-809 | A PROTAC targeting BTK, with a C5-substituted pomalidomide. |
| MZ1 | A well-characterized PROTAC that degrades BRD4. |
| PEG3 Linker | A polyethylene glycol linker with three ethylene (B1197577) glycol units. |
| PEG4 Linker | A polyethylene glycol linker with four ethylene glycol units. |
| PEG5 Linker | A polyethylene glycol linker with five ethylene glycol units. |
| Pomalidomide | A ligand that binds to the Cereblon (CRBN) E3 ligase. |
| This compound | A functionalized pomalidomide molecule with a three-carbon alkyl linker terminating in an azide (B81097) group, used for PROTAC synthesis. |
| PROTAC | Proteolysis-targeting chimera, a heterobifunctional molecule that induces protein degradation. |
| SMARCA2/4 | SWI/SNF-related matrix-associated actin-dependent regulator of chromatin, subfamily A, members 2 and 4; protein targets. |
| TRKA | Tropomyosin receptor kinase A, a protein target. |
Preclinical Research Applications and Findings
Investigation of Pomalidomide-Based PROTACs in Cellular Assays
The utility of Pomalidomide (B1683931) 4'-alkylC3-azide is realized when it is incorporated into a PROTAC. In cellular assays, these bifunctional molecules are investigated for their ability to induce the degradation of a target protein. The pomalidomide moiety of the PROTAC binds to the E3 ligase Cereblon, while the other end of the molecule binds to the protein of interest. nih.gov This induced proximity triggers the ubiquitination of the target protein, marking it for destruction by the proteasome. nih.gov
Preclinical studies on pomalidomide-based PROTACs provide a framework for how such molecules are evaluated. For instance, in the development of PROTACs targeting histone deacetylase 8 (HDAC8), researchers synthesized a series of degraders by linking an HDAC inhibitor to pomalidomide. nih.gov Cellular assays are crucial for characterizing these novel degraders. Key parameters evaluated include:
Degradation Efficiency (DC₅₀ and Dₘₐₓ): Researchers determine the concentration of the PROTAC required to degrade 50% of the target protein (DC₅₀) and the maximum percentage of degradation achieved (Dₘₐₓ). For example, the HDAC8-targeting PROTAC ZQ-23 was found to have a DC₅₀ of 147 nM and a Dₘₐₓ of 93%. nih.gov
Selectivity: The selectivity of the PROTAC is assessed by measuring its effect on other related proteins. The PROTAC ZQ-23, for instance, selectively degraded HDAC8 without affecting the levels of HDAC1 and HDAC3. nih.gov
Mechanism of Action: Assays are performed to confirm that degradation occurs through the intended ubiquitin-proteasome pathway. nih.gov This often involves using proteasome inhibitors, which should prevent the degradation of the target protein by the PROTAC.
Downstream Functional Effects: The biological consequences of target protein degradation are examined. For the HDAC8 PROTAC, researchers observed a dose-dependent increase in the levels of acetylated SMC-3, a known substrate of HDAC8, confirming the functional inactivation of the target. nih.gov
Time Course of Degradation: The kinetics of protein degradation and recovery are studied. Treatment with ZQ-23 showed that HDAC8 degradation began around 2 hours, peaked at 10 hours, and the protein levels started to recover within 24 hours. nih.gov
These types of cellular assays are fundamental for validating the efficacy and specificity of new PROTACs synthesized using building blocks like Pomalidomide 4'-alkylC3-azide.
Table 1: Example Data from Cellular Assays of a Pomalidomide-Based PROTAC (HDAC8 Degrader ZQ-23)
| Parameter | Finding for ZQ-23 | Significance |
|---|---|---|
| DC₅₀ (Degradation) | 147 nM | Measures potency of the degrader. nih.gov |
| Dₘₐₓ (Degradation) | 93% | Indicates maximum achievable degradation of the target. nih.gov |
| Selectivity | No degradation of HDAC1 or HDAC3 | Demonstrates specificity for the intended target protein. nih.gov |
| Functional Effect | Increased levels of acetylated SMC-3 | Confirms the intended biological consequence of target degradation. nih.gov |
| Time to Max Degradation | 10 hours | Characterizes the kinetics of the degradation process. nih.gov |
Evaluation of Immunomodulatory Properties Through Targeted Degradation
Pomalidomide and its parent compound, thalidomide (B1683933), are classified as immunomodulatory drugs (IMiDs). nih.gov Their mechanism involves binding to Cereblon, which is a component of the CRL4(CRBN) E3 ubiquitin ligase complex. nih.gov This binding alters the substrate specificity of the E3 ligase, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of specific lymphoid transcription factors, primarily Ikaros (encoded by the IKZF1 gene) and Aiolos (encoded by the IKZF3 gene). nih.govresearchgate.net
Ikaros and Aiolos act as transcriptional repressors of key genes in lymphocytes, including the gene for Interleukin-2 (IL-2). nih.gov By inducing the degradation of these repressors, pomalidomide effectively removes the brakes on T-cell activation, leading to enhanced T-cell co-stimulation and proliferation. nih.gov
The degradation of Ikaros and Aiolos is a hallmark of the immunomodulatory activity of pomalidomide. nih.govresearchgate.net Studies have shown that treatment of T cells with pomalidomide leads to a rapid, time- and concentration-dependent degradation of these two proteins. researchgate.net This effect is central to its therapeutic action in certain hematological cancers. binasss.sa.cr As a direct derivative, this compound retains this fundamental ability to recruit Cereblon. When incorporated into a PROTAC, this moiety not only anchors the PROTAC to the E3 ligase but also has the potential to exert its own immunomodulatory effects through the degradation of Ikaros and Aiolos, a factor that can be considered in the design and evaluation of the resulting PROTAC.
Table 2: Immunomodulatory Mechanism of Pomalidomide
| Component | Role in Immunomodulation | Reference |
|---|---|---|
| Pomalidomide | Binds to the Cereblon (CRBN) E3 ubiquitin ligase. | nih.gov |
| CRL4(CRBN) Complex | Recruits neo-substrates Ikaros and Aiolos upon pomalidomide binding. | nih.gov |
| Ikaros (IKZF1) & Aiolos (IKZF3) | Transcription factors that are ubiquitinated and degraded. | researchgate.net |
| T-cells | Experience co-stimulation and increased IL-2 expression following Ikaros/Aiolos degradation. | nih.gov |
Anti-Angiogenic Activity in In Vitro Models
Pomalidomide and other thalidomide analogues are known to possess anti-angiogenic properties, which contribute to their anti-tumor effects. sgul.ac.uknih.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and survival. nih.gov Preclinical research has demonstrated that pomalidomide analogues can effectively inhibit this process in various in vitro models.
Key findings from these studies include:
Inhibition of Microvessel Formation: In a human angiogenesis model, pomalidomide analogues known as IMiDs significantly inhibited the development of microvessels and tubules. sgul.ac.uknih.gov Some analogues were found to be significantly more potent than thalidomide itself. nih.gov
Dose-Dependent Inhibition: The anti-angiogenic effects were observed to be dose-dependent in both human and rat aorta assay systems. sgul.ac.uk
Independence from Immunomodulatory Effects: The anti-angiogenic potency of these analogues did not correlate with their properties related to TNF-α inhibition, suggesting that the anti-angiogenic and immunomodulatory activities are distinct. nih.gov
Cereblon-Independent Mechanism: A study using a corneal micropocket assay in mice genetically lacking Cereblon (CRBN KO) found that pomalidomide inhibited angiogenesis to the same extent in both normal and CRBN KO mice. arvojournals.org This strongly suggests that the anti-angiogenic activity of pomalidomide is not mediated by Cereblon, the target responsible for its immunomodulatory and certain anti-myeloma effects. arvojournals.org
These findings indicate that the pomalidomide structure, and by extension this compound, carries inherent anti-angiogenic properties that are separate from its well-known Cereblon-mediated activities.
Table 3: Summary of In Vitro Anti-Angiogenic Findings for Pomalidomide Analogues
| In Vitro Model | Observation | Reference |
|---|---|---|
| Human Angiogenesis Model | Significant inhibition of tubule development by IMiD analogues. | nih.gov |
| Rat Aorta Assay | Confirmed potent anti-angiogenic activity of IMiD and SelCID analogues. | sgul.ac.uk |
| Corneal Micropocket Assay (Mice) | Pomalidomide's anti-angiogenic effect was found to be independent of Cereblon. | arvojournals.org |
Overcoming Resistance Mechanisms in Disease Models
Resistance to cancer therapies is a major clinical challenge. nih.gov In the context of immunomodulatory drugs like pomalidomide, resistance in multiple myeloma is frequently associated with the drug's primary target, Cereblon. nih.gov Decreased expression or mutation of the CRBN gene can prevent the drug from exerting its anti-myeloma effects, leading to primary or acquired resistance. binasss.sa.crnih.gov
The development of novel agents using building blocks like this compound is an important strategy in preclinical research to address these resistance mechanisms. The PROTAC approach itself represents a way to overcome resistance to traditional enzyme inhibitors by targeting proteins for complete removal rather than just inhibition.
Furthermore, research into pomalidomide-based PROTACs has revealed challenges such as off-target degradation of other zinc finger (ZF) proteins, which can be caused by the phthalimide (B116566) ring of pomalidomide. nih.gov This has led to innovative chemical biology approaches to refine the pomalidomide scaffold. For example, the creation of "bumped" pomalidomide analogues involves adding chemical groups at specific positions on the phthalimide ring. nih.govresearchgate.net This modification can disrupt the binding to off-target ZF proteins while maintaining the crucial interaction with Cereblon. nih.gov Such rationally designed PROTACs may not only minimize off-target effects but could also enhance potency, providing a potential avenue to overcome resistance or improve the therapeutic index of pomalidomide-based therapies. nih.govresearchgate.net
Future Directions and Emerging Research Areas
Advancements in PROTAC Design Beyond Pomalidomide (B1683931) 4'-alkylC3-azide
While pomalidomide and its derivatives are effective E3 ligase recruiters, the field is actively exploring innovations to enhance the precision and effectiveness of PROTACs. thno.orgacs.org One major focus is improving the tissue and cell-type selectivity of these degraders to minimize off-target effects. acs.org
Several next-generation PROTAC technologies are under development to address this challenge:
Antibody-PROTAC Conjugates (Ab-PROTACs): These conjugates attach a PROTAC to a tumor-cell-specific antibody. This approach allows for targeted delivery of the degrader to cancer cells, increasing efficacy and reducing systemic toxicity. thno.orgacs.org
Folate-PROTACs: By attaching folic acid to a PROTAC, researchers can target cancer cells that overexpress the folate receptor. acs.org
Aptamer-PROTAC Conjugates: DNA or RNA aptamers that bind to specific cell surface markers can be used to deliver PROTACs to target cells. thno.org
Photochemically Controllable PROTACs (PHOTACs): These molecules are activated by light, allowing for precise spatial and temporal control of protein degradation. thno.orgacs.org A photolabile caging group can be added to the pomalidomide component to block its activity until it is released by light. thno.org
Hypoxia-Activated PROTACs: These are designed to be active only in the low-oxygen (hypoxic) environments characteristic of many solid tumors. acs.org
These innovative designs aim to overcome the limitations of early-generation PROTACs and expand their therapeutic applications. thno.orgacs.org
High-Throughput Screening for Novel Degrader Targets
The discovery of new protein degraders has traditionally been a labor-intensive process. rsc.org However, the development of high-throughput screening (HTS) methods is accelerating the identification of novel degrader targets and lead compounds. rsc.org These HTS platforms enable the rapid screening of large compound libraries to find molecules that can induce the degradation of a specific protein of interest. nih.gov
Several techniques are employed in HTS for degrader discovery:
| Technique | Description | Application in Degrader Screening |
|---|---|---|
| Western Blot | A widely used technique to detect specific proteins in a sample. | Considered a classic method to confirm concentration-dependent protein degradation. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | A technique that measures the proximity of two molecules labeled with fluorescent dyes. | Used to quantify protein levels and can differentiate between selective and non-selective degraders. |
| High-Throughput Flow Cytometry (HTFC) | A technology that rapidly analyzes the physical and chemical characteristics of single cells. | Applied in drug screening to identify hit compounds and analyze their mechanism of action. |
| Mass Spectrometry-Based Proteomics | A powerful tool for identifying and quantifying thousands of proteins in a sample. thermofisher.com | Enables in-depth and high-throughput screening of PROTAC compounds with high accuracy. thermofisher.com |
These HTS approaches, often used in a cascading manner, allow researchers to efficiently screen for and characterize new protein degraders, significantly speeding up the drug discovery process. nih.gov
Computational Modeling and Rational Design of Pomalidomide-Based Degraders
Computational methods are playing an increasingly important role in the design and optimization of PROTACs. scienceopen.com These approaches help to predict and understand the complex interactions between the target protein, the PROTAC, and the E3 ligase. scienceopen.com
Key computational strategies include:
Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scienceopen.comnih.gov In the context of PROTACs, docking is used to model the binding of the degrader to both the target protein and the E3 ligase. scienceopen.com
Ternary Complex Modeling: Researchers have developed computational tools to model the entire three-part (ternary) complex. scienceopen.com This allows for a more accurate prediction of PROTAC activity. One approach involves docking the two binary complexes (target protein-ligand and E3 ligase-ligand) and comparing the conformational ensembles of the PROTAC. scienceopen.com
Machine Learning: More recently, machine learning models are being developed to predict the degradation activity of novel PROTAC molecules. arxiv.org These models can learn from existing data to identify key features that contribute to successful protein degradation. arxiv.org
These computational tools are helping to rationalize the design of new pomalidomide-based degraders, reducing the need for extensive empirical screening and accelerating the development of more potent and selective compounds. scienceopen.comresearchgate.net
Exploration of Diverse E3 Ligase Ligands and Linker Technologies in TPD
The vast majority of PROTACs developed to date utilize ligands for a limited number of E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.gov This reliance on a small subset of the over 600 E3 ligases in the human genome presents a significant opportunity for expansion. youtube.com The discovery of new E3 ligase ligands is a key area of research aimed at overcoming limitations such as cell-type specific expression and potential resistance mechanisms. nih.gov
The linker component of a PROTAC, which connects the target protein-binding ligand to the E3 ligase ligand, is also a critical determinant of its efficacy. jenkemusa.com The length, composition, and attachment points of the linker can significantly impact the formation of a productive ternary complex and subsequent protein degradation. nih.gov Researchers are exploring a variety of linker technologies, including polyethylene (B3416737) glycol (PEG) linkers of varying lengths, to optimize PROTAC performance. jenkemusa.com The development of E3 ligase ligand-linker conjugates, where the linker is pre-attached to the E3 ligase ligand, facilitates the parallel synthesis of PROTAC libraries for rapid screening. researchgate.net
The exploration of diverse E3 ligase ligands and innovative linker technologies is crucial for expanding the scope of targeted protein degradation and developing the next generation of highly specific and effective therapies. nih.govfigshare.com
Q & A
What are the recommended methodologies for synthesizing Pomalidomide 4'-alkylC3-azide and confirming its structural integrity?
Basic Research Question
Synthesis should begin with pomalidomide as the core scaffold, functionalized with a PEG4 spacer and an azide group via alkylation or coupling reactions. Key steps include:
- Purification : Use reverse-phase HPLC to isolate the compound, ensuring removal of unreacted intermediates .
- Structural Confirmation : Employ -NMR and -NMR to verify the alkyl chain and azide group placement. Mass spectrometry (ESI-MS or MALDI-TOF) is critical for confirming molecular weight .
- Purity Assessment : Quantify impurities using high-resolution LC-MS, targeting ≥95% purity for biological applications .
How can researchers validate the bioorthogonal reactivity of the azide group in this compound under physiological conditions?
Basic Research Question
Validation requires testing the azide group’s compatibility with click chemistry reactions:
- CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) : React with alkyne-functionalized dyes (e.g., Cyanine5-alkyne) in PBS buffer (pH 7.4) at 37°C. Monitor reaction efficiency via fluorescence spectroscopy .
- SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) : Use dibenzocyclooctyne (DBCO)-modified substrates to avoid copper toxicity. Quantify conjugation yields via gel electrophoresis or HPLC .
- Negative Controls : Include reactions without catalysts or alkyne partners to confirm specificity .
How should researchers design experiments to optimize the reaction conditions for conjugating this compound with alkyne-functionalized biomolecules?
Advanced Research Question
A factorial design approach is recommended to systematically evaluate variables:
- Factors : Temperature (25–45°C), pH (6.5–7.5), catalyst concentration (0.1–1.0 mM Cu), and reaction time (1–24 hours) .
- Response Variables : Conjugation efficiency (measured by LC-MS) and biomolecule activity (e.g., enzyme function post-conjugation) .
- Statistical Analysis : Use ANOVA to identify significant factors and response surface methodology (RSM) to model optimal conditions .
What strategies are effective in resolving contradictions between theoretical predictions and experimental outcomes in the stability studies of this compound?
Advanced Research Question
Discrepancies often arise from unaccounted variables in theoretical models:
- Re-examine Assumptions : Verify solvent polarity, temperature, and ionic strength assumptions in stability simulations. For example, DFT calculations may overlook hydrogen bonding in aqueous environments .
- Multi-Technique Characterization : Combine accelerated stability testing (40°C/75% RH) with NMR and X-ray crystallography to identify degradation pathways (e.g., azide reduction or PEG hydrolysis) .
- Theoretical Refinement : Integrate molecular dynamics (MD) simulations to model hydrolytic degradation mechanisms under physiological conditions .
How can computational modeling be integrated with experimental approaches to predict the pharmacokinetic behavior of this compound conjugates?
Advanced Research Question
Leverage multi-scale modeling:
- Physiologically Based Pharmacokinetic (PBPK) Models : Parameterize with experimental logP, plasma protein binding, and clearance data from in vitro assays (e.g., microsomal stability) .
- COMSOL Multiphysics : Simulate tissue permeability and conjugate release kinetics in 3D tumor models. Validate predictions using fluorescence imaging in xenograft models .
- AI-Driven Optimization : Train machine learning algorithms on historical PK data to predict optimal PEG spacer length for reduced renal clearance .
How do researchers address conflicting data on the cellular uptake efficiency of this compound-drug conjugates across different cell lines?
Advanced Research Question
Contradictions may stem from cell-specific factors:
- Mechanistic Studies : Use flow cytometry with pH-sensitive dyes (e.g., LysoTracker) to differentiate active transport vs. passive diffusion .
- Surface Receptor Profiling : Quantify expression of putative transporters (e.g., folate receptors) via qPCR or proteomics. Correlate with uptake efficiency using Spearman’s rank correlation .
- Theoretical Alignment : Reconcile data with the "enhanced permeability and retention" (EPR) effect hypothesis by measuring tumor vasculature permeability in vivo .
What methodological frameworks guide the development of this compound-based targeted therapies?
Advanced Research Question
Align with established oncological frameworks:
- CRBN (Cereblon)-Dependent Degradation : Design studies to verify that conjugates retain pomalidomide’s ability to bind CRBN and induce ubiquitination of target proteins (e.g., IKZF1/3). Use Western blotting and ubiquitination assays .
- Click-to-Release Strategies : Incorporate self-immolative linkers (e.g., carbamate) for controlled payload release. Validate via fluorescence quenching assays .
- Ethical Alignment : Follow FDA guidelines for prodrug design, ensuring conjugates do not release toxic intermediates prematurely .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
